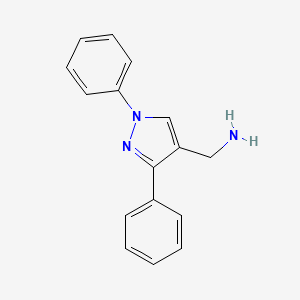
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” involves several steps with acceptable reaction procedures and quantitative yields . The synthesized compounds are characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains phenyl rings .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied, particularly in the context of its potential as a cytotoxic agent . The compound has been found to exhibit promising cytotoxic activity in in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 218–220 °C and a yield of 95% . The compound is characterized by IR ν max (cm −1): 1603 (C=N), 1719 (C=O), 3022 (CH–Ar); 1 H-NMR (CDCl 3)δ (ppm): 7.260–7.647 (m, Ar–H), 7.792–7.944 (m, Ar–H), 8.532 (s, 1H, CH, pyrazole ring), 10.062 (s, 1H, HC=O); 13 C-NMR (CDCl 3)δppm: 107.19 (1C-pyrazole ring), 120.57, 127.03, 127.68, 229.31, 129.92, 135.93 (1C-pyrazole ring), 139.75, 151.03 (1C pyrazole ring), 189.20 (HC=O); ESI–MS (m/z): [M + +1] 248.11 .
Scientific Research Applications
Antimicrobial Evaluation
A study by Ningaiah et al. (2014) synthesized a novel series of compounds related to (1,3-diphenyl-1H-pyrazol-4-yl)methylamine, specifically 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles. These compounds demonstrated potent to weak antimicrobial activity, with some showing effective antimicrobial agent properties. The minimum inhibitory concentration was in the range of 20-55μgmL^(-1) against various bacteria and fungi, marking them as potential antimicrobial agents (Ningaiah et al., 2014).
Inhibition of Dipeptidyl Peptidases
Hsu et al. (2009) discovered that derivatives of this compound can act as inhibitors of dipeptidyl peptidases (DPP-IV, DPP8, DPP-II, and FAP). These inhibitors showed selectivity based on substituents, with dichloro substituents preferring DPP-IV and difluoro substituents favoring DPP8 inhibition. This study highlights the potential of these compounds in treating hyperglycemia (Hsu et al., 2009).
Antiviral Activity
Tantawy et al. (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which were evaluated for their antiviral activity. Some of these derivatives showed strong activity against herpes simplex virus type-1, indicating the potential use of these compounds in antiviral therapies (Tantawy et al., 2012).
Antioxidant and Antimicrobial Activity
Umesha et al. (2009) synthesized compounds related to this compound and found them to exhibit good antimicrobial and antioxidant activity. This study demonstrates the dual potential of these compounds in managing oxidative stress and microbial infections (Umesha et al., 2009).
BRAFV600E Inhibitors
Qin et al. (2014) designed and synthesized a series of (1,3-diphenyl-1H-pyrazol-4-yl)methyl benzoate derivatives as potential inhibitors of BRAFV600E, a protein kinase with implications in cancer. Compound 10a showed the most potent inhibitory activity, indicating the potential of these derivatives in cancer therapy (Qin et al., 2014).
Future Directions
Future research on “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” could focus on further elucidating its mechanism of action and potential applications, particularly in the context of its cytotoxic activity . Additionally, more studies could be conducted to fully understand its physical and chemical properties .
Mechanism of Action
Target of Action
The primary targets of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the BRAF protein that is involved in sending signals within cells and in cell growth. MCF-7 is a widely used cell line in breast cancer research.
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it has been shown to have potent inhibitory activity against BRAF V600E . This interaction results in changes in the cell’s normal functions, potentially leading to cell death.
Pharmacokinetics
It is known that the compound has been designed and synthesized with acceptable reaction procedures and quantitative yields . This suggests that it may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of this compound’s action is a reduction in cell viability. In vitro studies have shown that it has cytotoxic activity against the human breast cancer cell line MCF-7 . It has also demonstrated potent inhibitory activity against BRAF V600E, which could lead to reduced cell proliferation and potentially cell death .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antidepressant effects .
Cellular Effects
Some pyrazole derivatives have been found to exhibit cytotoxic activity against human breast cancer cell lines . The viability of the cells was observed to decrease with increasing concentrations of the compound .
Molecular Mechanism
It is suggested that pyrazole derivatives may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAPGZAVLLWYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

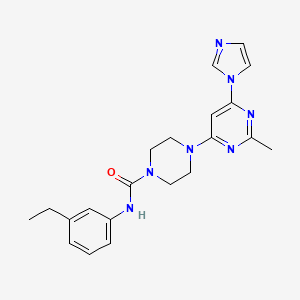
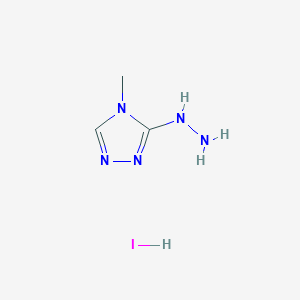
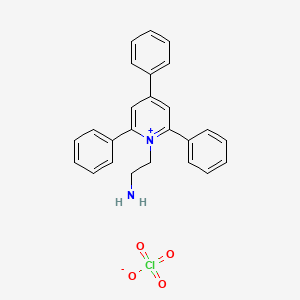

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)
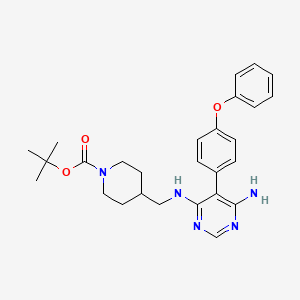
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)


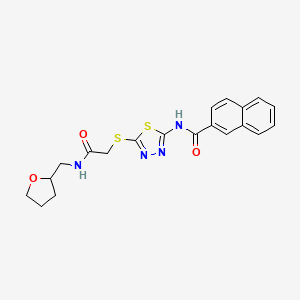
![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2380490.png)